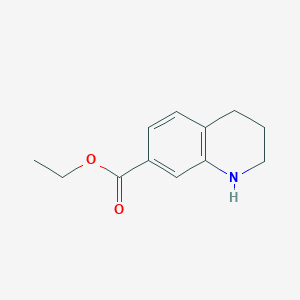
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoline ring system that is partially saturated, with an ethyl ester group attached to the carboxylate at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate, while reduction can produce fully saturated tetrahydroquinoline derivatives.
科学研究应用
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl ester group and has different biological activities.
Quinoline-7-carboxylate: Fully aromatic and has distinct chemical properties and applications.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains additional substituents that alter its reactivity and biological activity.
These comparisons highlight the unique structural features and applications of this compound.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h5-6,8,13H,2-4,7H2,1H3 |
InChI 键 |
JMUNSCPFBKPHBP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(CCCN2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




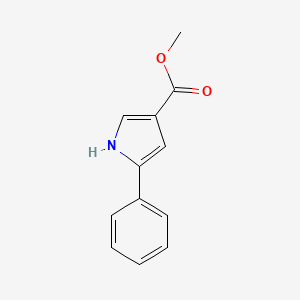
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
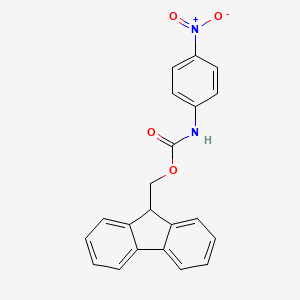
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
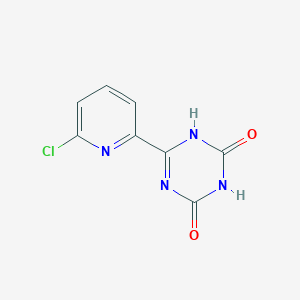
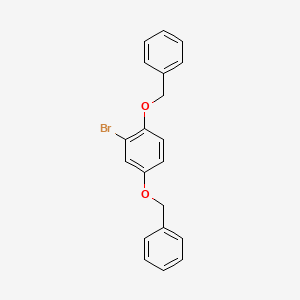

![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
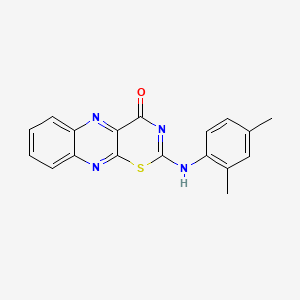
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
